Joro spider toxin

Overview

Description

Mechanism of Action

Target of Action

Joro spider toxin, also known as Joro toxin or JSTX, primarily targets ionotropic glutamate receptors (AMPA, NMDA, and KA iGluRs) and nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in neurotransmission . Additionally, this compound has been found to act as a GABA agonist , blocking the binding of muscle-stimulating diazepam .

Mode of Action

Joro toxin interacts with its targets by inhibiting the function of these receptors. It selectively blocks postsynaptic glutamate potentials and AMPA glutamate receptors . It also inhibits NMDA receptors in the central nervous system of vertebrates .

Biochemical Pathways

The action of Joro toxin affects the glutamate neurotransmission pathway . By inhibiting ionotropic glutamate receptors and nicotinic acetylcholine receptors, it modulates neurotransmission . This can lead to changes in cell signaling and potentially alter cell fate, affecting processes such as cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It’s known that the toxin exerts its effect atnanomolar concentrations , indicating a high potency .

Result of Action

The primary result of Joro toxin’s action is the inhibition of neurotransmission due to its blocking effect on glutamate and nicotinic acetylcholine receptors . This can lead to changes in neural signaling, potentially affecting various neurological processes.

Action Environment

The action of Joro toxin can be influenced by environmental factors. For instance, studies have shown that Joro spiders near moderate- to heavy-traffic roads attacked prey less frequently than those near low-traffic roads . This suggests that environmental noise and disturbance could potentially influence the spider’s behavior and, by extension, the production and action of its venom.

Biochemical Analysis

Biochemical Properties

Joro Spider Toxin has demonstrated the ability to selectively block postsynaptic glutamate potentials and AMPA glutamate receptors . It inhibits NMDA receptors in the CNS of vertebrates . Interestingly, this compound does not affect aspartate-induced neural depolarization, resting membrane potential, nerve terminal spontaneous signaling, or inhibitory postsynaptic potentials .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to block certain glutamate receptors. This blocking action can disrupt normal neurotransmission, potentially leading to a variety of effects on cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific glutamate receptors. By binding to these receptors, the toxin can inhibit their function, thereby disrupting normal neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: Joro toxin can be synthesized through a series of chemical reactions involving the coupling of specific amino acids and polyamines. The synthesis typically involves the use of protecting groups to ensure the selective formation of peptide bonds. The final product is purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of Joro toxin is not widely documented, as it is primarily obtained from the venom of the Joro spider. advancements in synthetic biology and peptide synthesis may pave the way for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions: Joro toxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the toxin’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include modified versions of Joro toxin with enhanced or altered biological activities .

Scientific Research Applications

Joro toxin has a wide range of scientific research applications:

Chemistry: It serves as a valuable tool for studying the structure and function of ionotropic glutamate receptors.

Biology: Joro toxin is used to investigate the mechanisms of synaptic transmission and neural signaling.

Medicine: It has potential therapeutic applications in treating neurological disorders by modulating glutamate receptor activity.

Comparison with Similar Compounds

Nephila polyamine toxins: These toxins, isolated from the venom of Nephila spiders, share structural similarities with Joro toxin and exhibit similar biological activities.

Philanthotoxins: These are acylpolyamine toxins from wasps that also inhibit ionotropic glutamate receptors.

Uniqueness of Joro Toxin: Joro toxin is unique due to its high selectivity for AMPA and NMDA receptors, making it a valuable tool for studying excitatory neurotransmission. Its ability to modulate specific glutamate receptors sets it apart from other similar compounds .

Biological Activity

Joro spider toxin (JSTX), derived from the venom of the Joro spider (Trichonephila clavata), has garnered significant interest in the fields of neurobiology and pharmacology due to its unique properties as a glutamate receptor antagonist. This article explores the biochemical characteristics, biological activities, and potential applications of JSTX, supported by data tables and case studies.

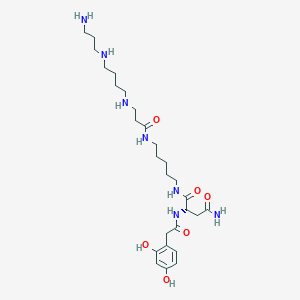

JSTX is a complex polypeptide with the molecular formula C27H47N7O6. It exhibits a high degree of structural complexity, which contributes to its specific biological actions. The toxin primarily affects glutamate receptors in the central nervous system (CNS), particularly influencing excitatory synaptic transmission.

JSTX functions as a selective antagonist for various glutamate receptors, including AMPA and NMDA receptors. Its mechanism involves blocking postsynaptic glutamate potentials, which are crucial for neurotransmission in vertebrates. Notably, JSTX does not interfere with aspartate-induced neural depolarization or resting membrane potential, highlighting its specificity in targeting glutamatergic pathways .

Table 1: Summary of JSTX's Biological Activity

| Receptor Type | Activity | Concentration Range |

|---|---|---|

| AMPA Receptors | Blocked | High µM concentrations |

| NMDA Receptors | Inhibited | High µM concentrations |

| Aspartate Response | No effect | N/A |

| Resting Membrane | No effect | N/A |

Case Studies and Research Findings

- Electrophysiological Studies : A study utilizing solid-phase synthesis of JSTX-4 demonstrated that it inhibited ionotropic glutamate receptors at high micromolar concentrations, indicating that while effective, it is less potent compared to other polyamine toxins .

- Retinal Studies : Another investigation focused on the effects of Joro spider venom on retinal cells showed that it hyperpolarized horizontal cells in dark-adapted conditions and blocked their responses to light stimuli. This suggests that JSTX can selectively modulate synaptic transmission in visual pathways .

- Crustacean Models : Research involving the isopod Ligia exotica revealed that JSTX effectively abolished excitatory junctional potentials (EJPs) caused by cardiac ganglion activity, indicating its role in neuromuscular transmission within crustaceans. The study confirmed that glutamate acts as a neurotransmitter between the cardiac ganglion and myocardium, with JSTX serving as a potent blocker .

- Hippocampal Studies : A voltage-clamp study demonstrated that JSTX-3 significantly reduced excitatory postsynaptic currents (EPSCs) in hippocampal pyramidal cells, further supporting its role as a non-NMDA antagonist .

Potential Applications

The unique properties of JSTX make it a valuable tool for pharmacological research, particularly in understanding synaptic mechanisms and developing new therapeutic agents for neurological disorders. Its ability to selectively inhibit glutamate receptors positions it as a candidate for studying excitotoxicity associated with conditions such as stroke and neurodegenerative diseases.

Properties

IUPAC Name |

(2S)-N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N7O6/c28-10-6-13-30-11-4-5-12-31-16-9-25(38)32-14-2-1-3-15-33-27(40)22(19-24(29)37)34-26(39)17-20-7-8-21(35)18-23(20)36/h7-8,18,22,30-31,35-36H,1-6,9-17,19,28H2,(H2,29,37)(H,32,38)(H,33,40)(H,34,39)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLRBGDPTALRDM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149933 | |

| Record name | Joro toxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112163-33-4 | |

| Record name | (2S)-N1-[5-[[3-[[4-[(3-Aminopropyl)amino]butyl]amino]-1-oxopropyl]amino]pentyl]-2-[2-[(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112163-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Joro spider toxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112163334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Joro toxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Joro Spider Toxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Joro Spider Toxin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPT5X293RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Joro spider toxin (JSTX)?

A1: JSTX primarily targets ionotropic glutamate receptors (iGluRs), specifically the AMPA/kainate receptor subtype [, , , ].

Q2: How does JSTX interact with its target?

A2: JSTX acts as a use-dependent ion channel blocker [, ]. It preferentially blocks Ca2+-permeable AMPA receptors, which lack the GluA2 subunit [, ]. The toxin's binding site is likely located close to the central pore region of the channel, influencing ion permeability [].

Q3: What are the downstream effects of JSTX binding to its target?

A3: By blocking AMPA/kainate receptors, JSTX inhibits glutamatergic neurotransmission. This can lead to a variety of effects depending on the location and type of neurons affected. Some observed effects include:

- Suppression of excitatory postsynaptic currents (EPSCs): This has been demonstrated in various neuronal systems, including crayfish neuromuscular junctions [, , , ], squid giant synapse [], and mammalian brain synapses [, , , ].

- Inhibition of glutamate-induced Ca2+ influx: This effect has been observed in cultured rat hippocampal neurons [] and embryonic lumbar motoneurons [].

- Suppression of epileptiform activity: JSTX has been shown to abolish spontaneous epileptiform activities in hypothalamic hamartoma neurons [].

Q4: Does JSTX affect inhibitory neurotransmission?

A4: Research suggests that JSTX can indirectly depress inhibitory postsynaptic transmission. This effect is attributed to blocking presynaptic glutamate receptors on inhibitory nerve terminals, thereby reducing the release of inhibitory neurotransmitters [].

Q5: What is the general structure of JSTX?

A5: JSTXs are a family of structurally related compounds. They share a common moiety of 2,4-dihydroxyphenylacetyl cadaverine, linked to a polyamine chain [, , ].

Q6: Are there different types of JSTXs?

A6: Yes, several JSTXs have been isolated, including JSTX-1, JSTX-2, JSTX-3, and JSTX-4. They differ in the specific polyamine chain attached to the 2,4-dihydroxyphenylacetyl cadaverine moiety [].

Q7: What is the structure of JSTX-3?

A7: The structure of JSTX-3 is N-(2,4-dihydroxyphenylacetyl-L-asparaginyl)-N5[N-[4-[(3-aminopropyl)amino]butyl],6-alanyl]cadaverine [].

Q8: Is there spectroscopic data available for JSTX?

A9: While the provided research does not delve into detailed spectroscopic analysis of JSTX, techniques like mass spectrometry (specifically, fast atom bombardment mass spectrometry) have been employed to determine the molecular weights of JSTX variants []. NMR and other spectroscopic data would be necessary for a comprehensive structural characterization.

Q9: What part of the JSTX molecule is essential for its activity?

A10: The 2,4-dihydroxyphenylacetyl cadaverine moiety appears crucial for JSTX's inhibitory activity []. Modifications to this part can significantly affect its potency and selectivity.

Q10: How does the polyamine chain influence JSTX's activity?

A10: The length and structure of the polyamine chain can influence JSTX's potency and selectivity towards different iGluR subtypes. For example, shorter, less bulky polyamine chains might lead to decreased potency compared to larger, more complex polyamine structures.

Q11: Have any synthetic analogs of JSTX been developed?

A12: Yes, several synthetic analogs have been developed, including 1-naphthylacetyl spermine (Naspm) [, , , ]. These analogs help explore structure-activity relationships and identify compounds with improved potency, selectivity, or pharmacological properties.

Q12: Is there information available about the stability of JSTX?

A12: The provided research primarily focuses on JSTX's pharmacological characterization and does not delve deeply into its stability profile.

Q13: What types of in vitro assays have been used to study JSTX?

A13: Various in vitro techniques have been employed, including:

- Electrophysiology: Patch-clamp recordings in cultured neurons and brain slices have been used to study the effects of JSTX on synaptic transmission and ionic currents [, , , , , , ].

- Calcium imaging: This technique allows for the visualization of changes in intracellular calcium levels, which can be used to assess the activity of Ca2+-permeable AMPA receptors in response to JSTX [, , ].

Q14: What animal models have been used to study JSTX?

A14: Research has utilized a range of animal models, including:

- Invertebrates: Crayfish [, , , ] and lobsters [, ] have been used to study JSTX's effects on neuromuscular transmission.

- Mammals: Rats [, , , , , , ] and gerbils [] have been used to investigate JSTX's effects on the central nervous system and its potential therapeutic applications.

Q15: Have any clinical trials been conducted using JSTX?

A15: The provided research focuses primarily on the preclinical characterization of JSTX. There is no mention of clinical trials involving JSTX in these studies.

Q16: What is known about the toxicity of JSTX?

A16: While the research highlights JSTX's potential therapeutic applications, specific toxicological data are limited in the provided studies.

Q17: Are there any known long-term effects of JSTX exposure?

A17: The long-term effects of JSTX exposure are not extensively addressed in the provided research. Comprehensive toxicological studies would be required to assess potential long-term effects.

Q18: What are the potential therapeutic applications of JSTX?

A18: Research suggests that JSTX could be a potential therapeutic agent for conditions like:

- Epilepsy: JSTX's ability to suppress epileptiform activity makes it a potential anticonvulsant [].

- Neurodegenerative diseases: By blocking Ca2+-permeable AMPA receptors, JSTX might protect neurons from excitotoxicity, a process implicated in diseases like amyotrophic lateral sclerosis (ALS) [, ].

- Chronic pain: JSTX has shown potential in animal models of allodynia, suggesting a possible role in pain management [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.